2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine
Description
Chemical Identity and IUPAC Nomenclature
The chemical identity of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine is well-established through multiple nomenclature systems and identification codes. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier 927975-12-0, which serves as its primary reference number in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine, which clearly delineates its structural components and functional group arrangements.
The compound also carries alternative nomenclature designations that reflect different naming conventions within the chemical community. One such alternative name is 1-Piperidineethanamine, β-[4-(1,1-dimethylethyl)phenyl]-, which emphasizes the piperidine ethanamine backbone with the tert-butylphenyl substituent. This naming system follows the practice of describing the compound from the perspective of the piperidine nitrogen as the primary functional center, with the ethanamine chain and phenyl substituent described as secondary structural elements.
The molecular structure of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine can be systematically analyzed through its constituent parts. The backbone consists of an ethanamine chain, where the second carbon is substituted with both a 4-tert-butylphenyl group and a piperidin-1-yl group. The tert-butyl group (1,1-dimethylethyl) is positioned at the para position of the benzene ring, providing significant steric bulk that influences the compound's three-dimensional conformation and potential biological activity.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₈N₂ |
| Molecular Weight | 260.42 g/mol |
| Chemical Abstracts Service Number | 927975-12-0 |
| European Community Number | Not specified |
| Molecular Database Language Number | MFCD09262007 |
Historical Development and Discovery
The historical development of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine reflects the broader evolution of piperidine chemistry and its applications in pharmaceutical research. While specific documentation regarding the initial synthesis and discovery of this particular compound is limited in the available literature, its development can be contextualized within the extensive research into piperidine derivatives that has been ongoing since the mid-twentieth century.
Piperidine derivatives have been subject to intensive investigation due to their prevalence in natural products and their utility as pharmaceutical intermediates. The synthesis methodologies that enable the production of compounds like 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine have evolved significantly over recent decades, with advances in reductive amination techniques playing a crucial role. These synthetic approaches have been refined to accommodate the specific structural requirements of complex piperidine derivatives, including those bearing multiple substituents such as tert-butylphenyl groups.
The compound's inclusion in chemical databases and commercial catalogs suggests its recognition as a valuable synthetic intermediate or research compound within the pharmaceutical industry. The assignment of specific catalog numbers and molecular database identifiers indicates that the compound has been synthesized, characterized, and made available for research purposes, though the exact timeline of these developments remains to be fully documented in the accessible literature.
Significance in Modern Organic and Medicinal Chemistry
The significance of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine in modern organic and medicinal chemistry stems from its structural characteristics that align with known pharmacophores and its potential utility as a synthetic intermediate in drug development. Piperidine derivatives, as a class, have demonstrated remarkable versatility in pharmaceutical applications, particularly in the development of compounds targeting neurological disorders and other therapeutic areas.
The structural features of this compound, specifically the combination of the piperidine ring system with the tert-butylphenyl substituent, create a molecular architecture that is conducive to various biological interactions. The piperidine ring provides a saturated nitrogen heterocycle that can participate in hydrogen bonding and electrostatic interactions with biological targets, while the tert-butylphenyl group contributes hydrophobic character and conformational constraints that can enhance selectivity and potency in biological systems.
In the context of pharmaceutical development, compounds containing similar structural motifs have been utilized in the synthesis of various therapeutic agents. The presence of the ethanamine chain in 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine provides additional functionality for further chemical modification, making it a valuable intermediate for the construction of more complex pharmaceutical molecules. This structural versatility allows medicinal chemists to introduce additional functional groups or modify existing ones to optimize biological activity, selectivity, and pharmacokinetic properties.
Recent advances in piperidine chemistry have demonstrated the importance of these compounds in developing new therapeutic agents across multiple disease areas. The synthetic methodologies available for piperidine derivatives have expanded considerably, with new approaches for forming carbon-nitrogen bonds and introducing various substituents onto the piperidine ring system. These developments have enhanced the accessibility of compounds like 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine and similar derivatives for pharmaceutical research.
The compound's potential applications extend beyond its immediate use as a pharmaceutical intermediate. The structural complexity and functional group diversity present in 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine make it suitable for studies in chemical biology, where such compounds can serve as molecular probes for investigating biological pathways and mechanisms. The specific arrangement of the tert-butylphenyl and piperidine moieties may confer unique binding properties that could be exploited in the development of selective biological tools.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-17(2,3)15-9-7-14(8-10-15)16(13-18)19-11-5-4-6-12-19/h7-10,16H,4-6,11-13,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOOYHFTBVTTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the β-Amino Ketone Intermediate
Reacting 4-tert-butylacetophenone with formaldehyde and piperidine under acidic or basic conditions generates the β-amino ketone intermediate, 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-one. The reaction typically proceeds in ethanol or aqueous methanol at reflux temperatures (60–80°C) for 12–24 hours. The mechanism involves nucleophilic attack by piperidine on the in situ-generated iminium ion, followed by dehydration.
Reduction to Primary Amine
The ketone group in the Mannich adduct is reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN). For instance, treatment of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-one with LiAlH4 in tetrahydrofuran (THF) at 0–25°C for 4–6 hours yields the target amine. Alternatively, catalytic hydrogenation over Raney nickel at elevated pressures (3–5 bar H2) provides a milder reduction pathway.
Palladium-Catalyzed Coupling and Amination
Palladium-mediated cross-coupling reactions offer a versatile route to introduce aromatic and amine functionalities in a single step. This method leverages aryl halides and isocyanides to assemble the target molecule’s backbone.
Substrate Preparation: 4-tert-Butyliodobenzene
The synthesis begins with 4-tert-butyliodobenzene, prepared via iodination of 4-tert-butylbenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl3). This aryl iodide serves as the electrophilic partner in subsequent coupling reactions.
Isocyanide Insertion and Piperidine Coupling
Under palladium catalysis, 4-tert-butyliodobenzene reacts with tert-butyl isocyanide and piperidine to form a ketimine-amidine intermediate. Using a palladium-diphosphine catalyst (e.g., PdCl2/dppf) in toluene at 105°C for 72 hours, the reaction achieves double isocyanide insertion, followed by nucleophilic attack by piperidine. The resulting amidine is hydrolyzed under acidic conditions (HCl, H2O) to yield the primary amine.
Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| 4-tert-Butyliodobenzene | 1.0 mmol |
| tert-Butyl isocyanide | 1.5 mmol |
| Piperidine | 5.0 mmol |
| PdCl2/dppf | 0.05 mmol |
| Temperature | 105°C |
| Time | 72 hours |
Comparative Analysis of Synthetic Methods
The following table evaluates the efficiency, scalability, and practicality of the three primary routes:
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Mannich Reaction | 45–60 | One-pot synthesis; commercially available reagents | Requires harsh reducing agents |
| Palladium Catalysis | 50–70 | High chemoselectivity; modular substrate scope | Costly catalysts; long reaction times |
| Epoxide Ring-Opening | 30–50 | Mild conditions; orthogonal functionalization | Multi-step synthesis; low atom economy |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amine group, potentially converting it to an amide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the tert-butylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amides and other reduced forms of the amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities relevant to pharmacology:
- Monoamine Transporter Interaction : Preliminary studies suggest that compounds structurally related to 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine may interact with monoamine transporters, potentially influencing neurotransmitter levels in the brain. This interaction is critical for developing treatments for mood disorders and other neurological conditions .
- CNS Disorders : The compound's affinity for specific receptors makes it a candidate for treating central nervous system disorders. Its potential role in modulating dopamine and norepinephrine levels could be beneficial in conditions such as depression and anxiety .
Therapeutic Applications
The therapeutic implications of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine are vast:
- Metabolic Disorders : Research has suggested that related compounds can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, type 2 diabetes, and obesity .
- Neurodegenerative Diseases : The compound may also have applications in treating neurodegenerative diseases such as Alzheimer’s disease due to its potential neuroprotective effects .
- Pain Management : There is ongoing research into the analgesic properties of piperidine derivatives, including 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine, which may provide new avenues for pain relief therapies .
Case Study 1: Monoamine Transporter Studies
A study published in the Journal of Medicinal Chemistry evaluated the interactions of various piperidine derivatives with monoamine transporters. The results indicated that modifications to the piperidine structure significantly affected binding affinities and selectivity profiles, suggesting that 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine could be optimized for enhanced therapeutic efficacy .
Case Study 2: In Vivo Efficacy
In vivo studies using animal models have explored the efficacy of similar compounds in treating symptoms of depression and anxiety. These studies demonstrated significant behavioral improvements correlating with alterations in neurotransmitter levels, highlighting the potential of this compound class in psychiatric medicine .
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons:
Compounds with morpholine or piperazine rings (e.g., ) exhibit higher polarity, favoring peripheral tissue distribution .
Synthetic Accessibility :
- Analogues like 2-(piperidin-1-yl)ethan-1-amine derivatives are synthesized in moderate yields (26–46%) via TBTU-mediated coupling . The tert-butyl group may require optimized conditions (e.g., 2Me-THF solvent, room temperature) to avoid steric hindrance .
Biological Activity: Piperidine-containing compounds show anti-influenza activity when linked to ursolic acid (EC50 ~3.8 µM for norovirus inhibitors) . The tert-butylphenyl variant may exhibit enhanced potency due to improved receptor affinity. Imidazole derivatives (e.g., ) target protozoal enzymes, suggesting the target compound could be repurposed for antiparasitic applications .
Spectroscopic Properties: UV-vis spectra of related piperidine-quinone derivatives () show λmax at 217–587 nm, likely due to conjugated systems. The tert-butylphenyl group may shift absorption maxima toward higher wavelengths compared to chlorophenyl analogues .
Biological Activity
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C17H28N2 and a molecular weight of 260.42 g/mol, is characterized by its piperidine ring and a tert-butylphenyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C17H28N2
- Molecular Weight : 260.42 g/mol
- SMILES Notation : CC(C)(C)C1=CC=C(C=C1)C(C2CCNCC2)N
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperidine derivatives, including 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine. Research indicates that modifications on the piperidine ring can enhance antibacterial and antifungal activities. For instance, compounds with electron-donating or electron-withdrawing groups on the phenyl ring have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine | TBD | TBD |
| Sodium pyrrolidide | 0.0039 - 0.025 | Strong against S. aureus and E. coli |
| Other derivatives | Varies | Moderate to strong activity |
Anticancer Potential
In vitro studies have suggested that piperidine derivatives can exhibit anticancer properties by targeting various kinases involved in tumor progression. For example, derivatives similar to 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine have been evaluated for their cytotoxic effects on cancer cell lines, with some showing promising IC50 values indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the tert-butyl group has been shown to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Studies utilizing quantitative structure-activity relationship (QSAR) models have identified key descriptors that correlate with biological activity, guiding future modifications to enhance efficacy .
Case Studies
A notable study examined various piperidine derivatives for their activity against human cancer cell lines. Among these, compounds structurally related to 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine demonstrated significant anti-proliferative effects, with one compound achieving an IC50 value of 11.3 μM against HepG2 liver cancer cells . This highlights the potential of such derivatives in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
